3-Phenylpropanoyl fluoride

Description

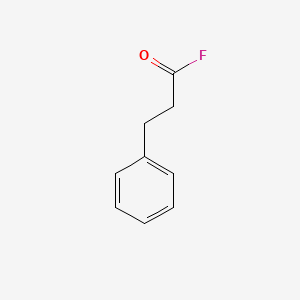

3-Phenylpropanoyl fluoride (C₉H₉FO) is an organofluorine compound characterized by a phenyl group attached to a propanoyl fluoride backbone. It is synthesized via fluorination of 3-phenylpropanoic acid using XtalFluor-E, a selective fluorination reagent, yielding a clear oil with 94% efficiency . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.30–7.17 (m, 5H, aromatic), 2.96 (t, 2H, CH₂), 2.79 (t, 2H, CH₂)

- ¹⁹F NMR (CDCl₃): δ 44.8 (s, 1F)

- ¹³C NMR (CDCl₃): δ 163.0 (d, COF), 139.1–127.0 (aromatic carbons), 34.7 (d, CH₂), 30.2 (CH₂)

This compound serves as a reactive intermediate in organic synthesis, particularly in acyl transfer reactions. Its stability as an oil suggests moderate thermal resistance compared to solid-phase analogs.

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

3-phenylpropanoyl fluoride |

InChI |

InChI=1S/C9H9FO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

MRRVLNNTYYARRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon in 3-phenylpropanoyl fluoride readily undergoes substitution with nucleophiles:

Reactions with Amines

-

Forms amides under mild conditions. For example, reaction with primary amines (e.g., benzylamine) yields N-benzyl-3-phenylpropanamide .

-

Kinetic Advantage : Acyl fluorides react faster than chlorides in polar aprotic solvents due to better leaving-group ability of fluoride .

Reactions with Alcohols

-

Produces esters when treated with alcohols (e.g., methanol):

-

Catalyst : Bases like pyridine enhance reaction rates by scavenging HF .

Reactions with Thiols

-

Generates thioesters , useful in peptide ligation and polymer chemistry.

Coupling Reactions

This compound participates in cross-coupling reactions:

Friedel-Crafts Acylation

-

Reacts with electron-rich arenes (e.g., anisole) in the presence of Lewis acids (e.g., AlCl₃) to form aryl ketones .

-

Example :

Suzuki-Miyaura Coupling

Thermal Decomposition

-

At elevated temperatures (>150°C), this compound undergoes decarbonylation to form styrene derivatives :

Base-Induced Elimination

Comparative Reactivity

The reactivity of this compound differs from other acyl halides:

| Property | Acyl Fluoride | Acyl Chloride |

|---|---|---|

| Electrophilicity | High | Moderate |

| Hydrolysis Rate | Slow (stable in H₂O) | Rapid |

| Coupling Efficiency | Superior in Pd-cat. | Requires activation |

Comparison with Similar Compounds

Acyl Halides: Reactivity and Stability

Key Findings :

- Acyl fluorides like this compound exhibit lower reactivity than chlorides but better selectivity in fluorination reactions .

- Perfluorinated analogs (e.g., 2,2,3,3,3-pentafluoropropanoyl fluoride) are more stable but less versatile in organic synthesis due to reduced electrophilicity .

Key Findings :

- Esters derived from 3-phenylpropanoyl precursors show significant acaricidal activity, with EC₅₀ values <10 μg/mL in some cases .

Fluorophenyl-Substituted Derivatives

Key Findings :

- Carboxylic acid derivatives (e.g., 3-(2-fluorophenyl)-3-phenylpropanoic acid) are less reactive than acyl fluorides but serve as stable precursors in medicinal chemistry .

- Nitriles and sulfonyl derivatives expand functional group diversity, enabling applications in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.